7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Description
7-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a pyrimidine ring substituted with a trifluoromethyl group. The spiro[4.4]nonane core introduces conformational rigidity, which enhances binding specificity to biological targets. The trifluoromethyl group on the pyrimidine moiety contributes to increased lipophilicity and metabolic stability, making this compound a candidate for antimicrobial and pharmaceutical applications .
Properties
IUPAC Name |
7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O2/c12-11(13,14)6-1-3-15-8(16-6)19-4-2-10(5-19)7(20)17-9(21)18-10/h1,3H,2,4-5H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCAMCPMADQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C(=O)NC(=O)N2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target theepidermal growth factor receptor (EGFR) . EGFR plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs.
Mode of Action
These compounds often bind to their targets, inhibiting their function and leading to downstream effects such as cell cycle arrest or apoptosis.
Biochemical Pathways
EGFR is known to be involved in several signaling pathways, including the PI3K/Akt and MAPK pathways, which regulate cell survival and growth.
Biological Activity
The compound 7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C₁₃H₁₄F₃N₅O₂
- Molecular Weight: 317.28 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of trifluoromethyl groups via electrophilic aromatic substitution.
- Coupling reactions to form the triazaspiro structure.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Antiproliferative Activity: Evaluated against breast, colon, and lung cancer cell lines.
- Mechanism of Action: The activity may be attributed to the inhibition of specific kinases involved in tumor growth regulation.
A study reported that derivatives with a trifluoromethyl group showed enhanced activity against cancer cells due to increased lipophilicity and improved binding affinity to target proteins .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Activity Against Plasmodium falciparum: Compounds with similar structures have shown effective inhibition of malaria parasites with IC₅₀ values ranging from 0.023 to 20 μM .
- Mechanism: The presence of the trifluoromethyl group enhances interaction with dihydroorotate dehydrogenase (DHODH) in the parasite.
Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the anticancer potential of related compounds:
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 5.0 | Kinase inhibition |
| B | HCT116 | 10.0 | Apoptosis induction |
| C | A549 | 15.0 | Cell cycle arrest |
These findings underscore the potential of trifluoromethyl-containing compounds in cancer therapy.
Study 2: Antimalarial Activity
In another study focusing on antimalarial effects:
| Compound | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| D | 0.023 | 18,478 |
| E | 0.045 | 15,000 |
| F | 0.020 | 20,000 |
These results highlight the efficacy and safety profile of the compounds against Plasmodium falciparum.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways that affect cell growth.
- Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares structural features, molecular weights, and key properties of the target compound with related derivatives:
Key Observations :
- The trifluoromethylpyrimidine substituent in the target compound likely improves target affinity compared to simpler alkyl or aryl groups due to its electron-withdrawing nature and hydrophobic effects.
- Hydrochloride salts (e.g., 1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl) exhibit better aqueous solubility, critical for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
